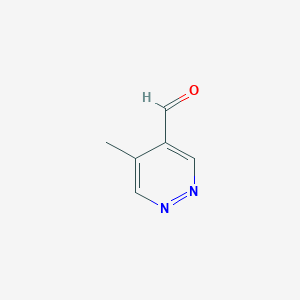

5-Methylpyridazine-4-carbaldehyde

Description

5-Methylpyridazine-4-carbaldehyde (CAS: Not explicitly provided; molecular formula: C₆H₆N₂O) is a pyridazine derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes a methyl group at position 5 and a carbaldehyde (CHO) group at position 4. Pyridazine derivatives are notable for their electron-deficient aromatic rings, which enhance reactivity toward nucleophilic and electrophilic substitutions. The carbaldehyde group in this compound makes it a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, hydrazones, and heterocyclic scaffolds for pharmaceutical applications.

Properties

IUPAC Name |

5-methylpyridazine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-7-8-3-6(5)4-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYRLQBIQINQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridazine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-methylpyridazine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Methylpyridazine-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 5-Methylpyridazine-4-carboxylic acid.

Reduction: 5-Methylpyridazine-4-methanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5-Methylpyridazine-4-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the construction of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound is utilized in the development of dyes, pigments, and other materials where specific electronic properties are required.

Mechanism of Action

The mechanism of action of 5-Methylpyridazine-4-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may interfere with cell division processes, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Pyridazine Derivatives

| Compound Name | Key Substituents/Functional Groups | Reactivity Profile | Potential Applications |

|---|---|---|---|

| This compound | Methyl (C5), carbaldehyde (C4) | High reactivity via aldehyde (Schiff base formation, condensations) | Drug intermediates, anticancer agents |

| 4,5-Dichloro-2-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydropyridazin-3-one | Dichloro (C4, C5), ketone (C3), dihydro-pyridazinone, pyrimidinyl (C2) | Halogen substitution, ketone reduction/oxidation | Anticancer intermediates, kinase inhibitors |

| N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine | Methyl (C6), benzene-1,4-diamine | Amine-directed coupling (e.g., Ullmann, Buchwald-Hartwig reactions) | Ligand design, polymer chemistry |

Reactivity and Pharmacological Potential

- This compound : The aldehyde group enables condensation reactions critical for synthesizing bioactive molecules. Its electron-withdrawing carbaldehyde and electron-donating methyl group create a polarized ring system, favoring regioselective modifications .

- The dihydro-pyridazinone core reduces aromaticity, increasing susceptibility to ring-opening reactions. The pyrimidinyl group may facilitate target binding in kinase inhibition .

- N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine: The diamino aromatic system supports metal coordination and cross-coupling reactions, making it valuable in catalysis and polymer science. The methyl group at C6 sterically modulates reactivity .

Physicochemical Properties

- Polarity : The carbaldehyde group in This compound increases polarity compared to the dichloro and diamine derivatives, impacting solubility and bioavailability.

- Lipophilicity : The dichloro compound’s halogenated structure likely confers higher logP values, favoring blood-brain barrier penetration.

Biological Activity

5-Methylpyridazine-4-carbaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by a methyl group at the fifth position and an aldehyde group at the fourth position of the pyridazine ring. Its unique structural features contribute to its reactivity and biological potential.

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 138.12 g/mol |

| CAS Number | 77709-15-0 |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains by targeting essential metabolic pathways. For instance, a study highlighted that certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development.

Anticancer Activity

In anticancer research, this compound has been explored for its ability to induce apoptosis in cancer cells. In vitro studies revealed that specific derivatives caused cell cycle arrest and increased apoptotic markers in various cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in cell division, leading to reduced viability of cancer cells .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.

- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It may influence the signaling pathways involved in inflammation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Pyridazine | Parent compound | Limited biological activity |

| 5-Methylpyridine | Lacks aldehyde group | Moderate antimicrobial activity |

| 4-Pyridazinecarboxaldehyde | Lacks methyl group | Lower anticancer activity |

The presence of both a methyl and an aldehyde group in this compound enhances its reactivity and biological potential compared to its analogs.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound derivatives:

- Antimicrobial Efficacy Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing an MIC (Minimum Inhibitory Concentration) value as low as 15 µg/mL, indicating strong antibacterial properties.

- Cytotoxicity Assessment : In a study involving human cancer cell lines, a derivative exhibited an IC50 value of 20 µM, demonstrating significant cytotoxicity and potential for further development as an anticancer agent.

- Inflammation Model Study : In vivo models indicated that treatment with this compound reduced inflammation markers by approximately 40% compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.